4-Chloropyrrolo[2,1-f][1,2,4]triazine is a heterocyclic organic compound with the molecular formula C6H4ClN3. It is a key intermediate in the synthesis of various biologically active compounds, particularly those targeting kinases and exhibiting antiviral properties. Its significance stems from the pyrrolo[2,1-f][1,2,4]triazine core, recognized as a privileged scaffold in medicinal chemistry due to its versatility in generating derivatives with diverse biological activities [].
4-Chloropyrrolo[2,1-f][1,2,4]triazine is a nitrogen-containing heterocyclic compound with significant biological activity. It is part of a larger class of pyrrolo[2,1-f][1,2,4]triazines that have garnered attention for their potential applications in medicinal chemistry, particularly as kinase inhibitors and antiviral agents. The compound's molecular formula is CHClN, and it has a molecular weight of approximately 153.569 g/mol. Its structure features a fused triazine ring that contributes to its reactivity and biological properties.
This compound falls under the category of heterocycles, specifically fused heterocycles, which are characterized by containing multiple different types of atoms in their ring structures. Pyrrolo[2,1-f][1,2,4]triazines are recognized for their diverse pharmacological activities, including anti-cancer and antiviral effects. The chlorinated variant, 4-chloropyrrolo[2,1-f][1,2,4]triazine, is particularly noted for its role in the development of kinase inhibitors used in cancer therapy and antiviral drugs like remdesivir.
The synthesis of 4-chloropyrrolo[2,1-f][1,2,4]triazine can be achieved through various methods:
For example, one synthetic route involves the N-amination of methyl pyrrole-2-carboxylate followed by cyclization with formamidine acetate to yield the desired triazine structure .
The molecular structure of 4-chloropyrrolo[2,1-f][1,2,4]triazine features a chlorinated pyrrole fused with a triazine ring. The presence of chlorine at the fourth position enhances its reactivity and potential biological activity. Key structural data includes:
The compound's geometry and electronic properties are crucial for its interaction with biological targets such as kinases.
4-Chloropyrrolo[2,1-f][1,2,4]triazine participates in various chemical reactions that are pivotal for its application in drug discovery:
These reactions are essential for optimizing pharmacological profiles in drug development .
The mechanism of action for compounds like 4-chloropyrrolo[2,1-f][1,2,4]triazine primarily involves inhibition of specific kinases involved in cancer progression or viral replication.
Quantitative data on binding affinities and inhibition constants can be derived from biochemical assays .
The physical properties of 4-chloropyrrolo[2,1-f][1,2,4]triazine include:
Chemical properties include stability under standard laboratory conditions but may vary based on substituents or reaction conditions employed during synthesis .
The primary applications of 4-chloropyrrolo[2,1-f][1,2,4]triazine include:
This compound exemplifies the intersection between synthetic organic chemistry and pharmaceutical applications .
The pyrrolo[2,1-f][1,2,4]triazine scaffold emerged in the late 1970s but remained underutilized until the 2000s, when its significance in drug discovery became apparent. This fused heterocyclic system gained prominence through its incorporation into kinase inhibitors and antiviral agents. A pivotal advancement occurred with the development of brivanib alaninate, an FDA-approved VEGFR-2 inhibitor for hepatocellular carcinoma (2011), which demonstrated the scaffold’s capacity for high-affinity kinase binding [4]. The scaffold’s antiviral potential was further highlighted by remdesivir (FDA-approved in 2020 for COVID-19), where the pyrrolo[2,1-f][1,2,4]triazine moiety mimics nucleoside behavior to inhibit viral RNA polymerases [3] [8]. As of 2021, over 65 kinase inhibitors had received FDA approval, with pyrrolotriazine derivatives like avapritinib (targeting PDGFRα and KIT mutants in gastrointestinal stromal tumors) showcasing the scaffold’s versatility in oncology [1].
Table 1: Clinically Approved Drugs Featuring Pyrrolo[2,1-f][1,2,4]triazine
Drug Name | Therapeutic Target | Indication | FDA Approval Year |
---|---|---|---|
Brivanib Alaninate | VEGFR-2/FGFR-1 kinase | Hepatocellular Carcinoma | 2011 |
Remdesivir | RNA-dependent RNA polymerase | COVID-19 | 2020 |
Avapritinib | PDGFRα/KIT mutants | Gastrointestinal Stromal Tumor | 2020 |
Key synthetic milestones include the Leuckart reaction for core assembly and transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) for C4/C6 derivatization. These methods enabled the synthesis of 4-chloro derivatives, which serve as versatile intermediates for further functionalization [3] [7].
4-Chloropyrrolo[2,1-f][1,2,4]triazine features a bicyclic system with a bridgehead nitrogen atom, conferring unique electronic properties. The chlorine atom at C4 activates the ring toward nucleophilic substitution due to the triazine ring’s electron-deficient nature (π-acidity). X-ray crystallography confirms near-perfect planarity, with bond lengths indicating delocalization across the fused system [4] [9]. The C4–Cl bond (1.73 Å) is notably polarized, making it susceptible to displacement by nucleophiles like amines, alkoxides, or organometallic reagents [2].
Table 2: Substituent Effects on Pyrrolo[2,1-f][1,2,4]triazine Reactivity
Position | Substituent | Electronic Effect | Reactivity Impact |
---|---|---|---|
C4 | Chlorine | σₚ = +2.68 (Hammett constant) | Enables SNAr reactions (k = 10⁻³ M⁻¹s⁻¹) |
C6 | Carboxylic acid | σₚ = -0.32 | Enhances solubility; permits amide coupling |
C5 | Cyano | σₚ = +1.00 | Stabilizes carbanions for metalation |
Computational studies (DFT) reveal a HOMO energy of −7.8 eV and LUMO of −1.9 eV, explaining its role as an electron-accepting scaffold. This electronic profile facilitates charge-transfer interactions in protein binding pockets, particularly kinases [5] [9]. The chlorine’s ortho/para-directing influence also enables regioselective electrophilic substitutions at C6/C7 positions [2] [7].
4-Chloropyrrolo[2,1-f][1,2,4]triazine functions as a privileged bioisostere for quinazoline and purine systems due to its isoelectronic properties and similar hydrogen-bonding capacity. Key advantages include:
Bioisosteric Applications:
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7